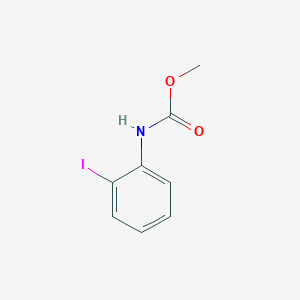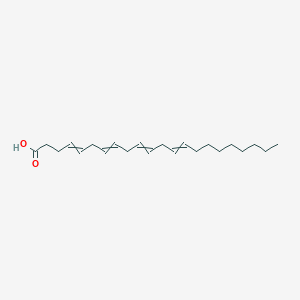
Docosa-4,7,10,13-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosa-4,7,10,13-tetraenoic acid, also known as adrenic acid, is a naturally occurring polyunsaturated fatty acid. It is an omega-6 fatty acid formed through a 2-carbon chain elongation of arachidonic acid. This compound is one of the most abundant fatty acids in the early human brain and plays a crucial role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Docosa-4,7,10,13-tetraenoic acid can be synthesized through the elongation and desaturation of arachidonic acidThis synthesis can be carried out using various catalysts and reaction conditions, including the use of enzymes such as elongases and desaturases .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from natural sources, such as animal tissues. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to isolate and purify the compound to a high degree of purity .
Analyse Chemischer Reaktionen
Types of Reactions
Docosa-4,7,10,13-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: This reaction involves the addition of hydrogen to the compound, reducing the number of double bonds.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include dihydroxydocosatrienoic acids (DHDTs) and epoxydocosatrienoic acids (EDTs). These products have various biological activities and are of significant interest in scientific research .
Wissenschaftliche Forschungsanwendungen
Docosa-4,7,10,13-tetraenoic acid has numerous scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It plays a role in cell signaling and membrane fluidity.
Medicine: It has potential therapeutic applications in treating conditions like inflammation and cardiovascular diseases.
Industry: It is used in the production of dietary supplements and functional foods.
Wirkmechanismus
The mechanism of action of docosa-4,7,10,13-tetraenoic acid involves its metabolism to biologically active products, such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites act as signaling molecules and have various physiological effects, including anti-inflammatory and vasodilatory activities. The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to docosa-4,7,10,13-tetraenoic acid include:
Arachidonic acid: A precursor to this compound and involved in the synthesis of eicosanoids.
Docosahexaenoic acid (DHA): An omega-3 fatty acid with significant roles in brain and eye health.
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structure and the biological activities of its metabolites. Unlike other fatty acids, it is a major component of the early human brain and has distinct roles in cell signaling and membrane fluidity .
Eigenschaften
IUPAC Name |
docosa-4,7,10,13-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,12-13,15-16,18-19H,2-8,11,14,17,20-21H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCPRLMTEVITJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCC=CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50762621 |
Source


|
| Record name | Docosa-4,7,10,13-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50762621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106868-36-4 |
Source


|
| Record name | Docosa-4,7,10,13-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50762621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
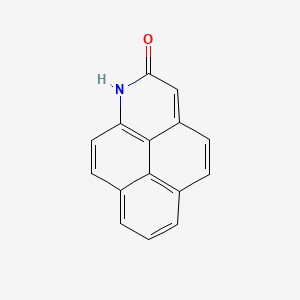
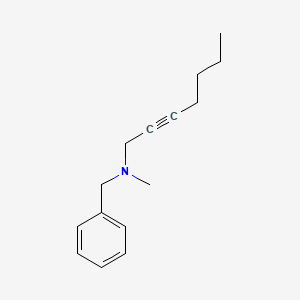
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
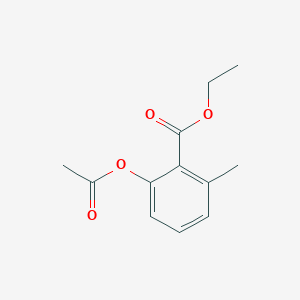
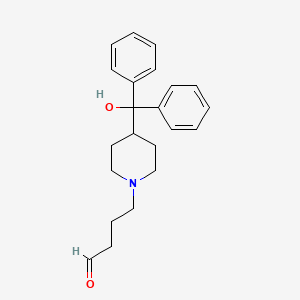

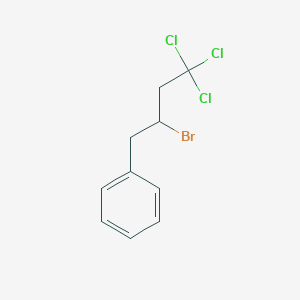




![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
